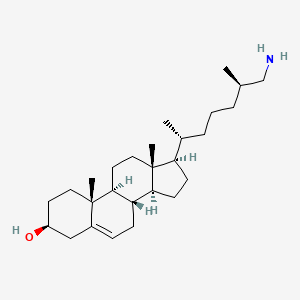

26-Aminocholesterol

Description

Structure

3D Structure

Properties

CAS No. |

71472-94-1 |

|---|---|

Molecular Formula |

C27H47NO |

Molecular Weight |

401.7 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,6R)-7-amino-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C27H47NO/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,29H,5-7,9-17,28H2,1-4H3/t18-,19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |

InChI Key |

JZMCDCPYPRKPRX-YSQMORBQSA-N |

SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CN |

Isomeric SMILES |

C[C@H](CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)CN |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CN |

Synonyms |

26-aminocholesterol |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 26 Aminocholesterol

Endogenous Formation and Enzymatic Processes

The precise endogenous formation pathways of 26-aminocholesterol in mammalian systems remain largely uncharacterized. However, its structure suggests derivation from cholesterol through modifications of the side chain.

Biosynthetic Routes in Specific Biological Systems

Plant-Derived Steroidal Alkaloid Biosynthesis from Cholesterol (e.g., Veratrum californicum)Cholesterol serves as a fundamental precursor for the biosynthesis of various steroidal alkaloids in plants, notably in species of the Veratrum genus, such as Veratrum californicumnih.govmdpi.comdntb.gov.uanih.govgoogle.com. These plants produce complex alkaloids like cyclopamine (B1684311) and jervine (B191634), which are known for their potent biological activities, including teratogenic effects and potential anticancer propertiesnih.govmdpi.comgoogle.com. The transformation of cholesterol into these alkaloids involves extensive modifications to the steroid nucleus and side chain, including hydroxylations, oxidations, transaminations, and cyclizationsnih.govmdpi.comgoogle.com.

Cholesterol 22-Hydroxylation ProcessesA critical early step in the biosynthesis of many steroidal alkaloids derived from cholesterol is the hydroxylation at the C-22 position of the cholesterol side chainnih.govmdpi.comnih.govjst.go.jpnih.gov. This reaction is catalyzed by specific cytochrome P450 enzymes, such as cholesterol 22-hydroxylase (e.g., CYP90B27)nih.govmdpi.comfrontiersin.org. For example, in Veratrum californicum, cholesterol is first hydroxylated at C-22 to form 22(R)-hydroxycholesterolnih.govmdpi.comfrontiersin.org. This hydroxylated intermediate then undergoes further modifications, including hydroxylation or oxidation at C-26, followed by transamination to introduce an amino group, potentially leading to compounds like 22-hydroxy-26-aminocholesterol, which is a proposed precursor in the pathway to verazine (B227647) and subsequently cyclopaminenih.govmdpi.comgoogle.comresearchgate.net.

Data Tables

Table 1: Key Enzymes in Steroid Side-Chain Modification and Alkaloid Biosynthesis

| Enzyme Class/Name | Proposed Function | Substrate(s) | Product(s) | Biological System/Context |

| Hydroxymethylglutaryl-CoA Reductase (HMGCR) | Rate-limiting enzyme in cholesterol biosynthesis | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) | Mevalonic acid | Mammalian cholesterol biosynthesis libretexts.orgwikipedia.orgnih.govlibretexts.orgmdpi.com |

| Cytochrome P450scc (CYP11A1) | Cholesterol side-chain cleavage enzyme | Cholesterol | Pregnenolone, isocaproic aldehyde | Steroidogenesis initiation wikipedia.orgebi.ac.ukscielo.brnih.govnih.govcusabio.comnih.gov |

| Cholesterol 22-hydroxylase (e.g., CYP90B27) | Hydroxylation of cholesterol at C-22 | Cholesterol | 22(R)-hydroxycholesterol | Steroidal alkaloid biosynthesis nih.govmdpi.comfrontiersin.orgnih.govjst.go.jpnih.gov |

| 22-Hydroxycholesterol (B121481) 26-hydroxylase/oxidase (CYP94N1) | Hydroxylation/oxidation at C-26 of 22-hydroxycholesterol | 22(R)-hydroxycholesterol | 22-hydroxycholesterol-26-al | Steroidal alkaloid biosynthesis nih.govmdpi.comfrontiersin.org |

| γ-aminobutyrate transaminase (GABAT1) | Transamination at C-26, transferring amino group from γ-aminobutyric acid (GABA) | 22-hydroxycholesterol-26-al, GABA | 22-hydroxy-26-aminocholesterol | Steroidal alkaloid biosynthesis nih.govmdpi.comgoogle.com |

| 22-Hydroxy-26-aminocholesterol 22-oxidase (CYP90G1) | Oxidation at C-22 of 22-hydroxy-26-aminocholesterol | 22-hydroxy-26-aminocholesterol | 22-keto-26-aminocholesterol | Steroidal alkaloid biosynthesis nih.govmdpi.comfrontiersin.org |

Table 2: Proposed Intermediates in Steroidal Alkaloid Biosynthesis from Cholesterol

| Intermediate Name | Role in Pathway | Biological System/Context |

| Cholesterol | Primary precursor for steroidal alkaloids | Veratrum species nih.govmdpi.comdntb.gov.uanih.govgoogle.com |

| 22(R)-hydroxycholesterol | First hydroxylated intermediate in the side chain | Veratrum species nih.govmdpi.comfrontiersin.org |

| 22-hydroxycholesterol-26-al | Intermediate formed after C-26 oxidation of 22(R)-hydroxycholesterol; substrate for transamination | Veratrum species nih.govmdpi.comfrontiersin.org |

| 22-hydroxy-26-aminocholesterol | Formed by transamination of 22-hydroxycholesterol-26-al; precursor to further modifications | Veratrum species nih.govmdpi.comgoogle.comresearchgate.net |

| 22-keto-26-aminocholesterol | Product of C-22 oxidation of 22-hydroxy-26-aminocholesterol; proposed precursor to verazine | Veratrum species nih.govmdpi.comfrontiersin.orgresearchgate.net |

| Verazine | Predicted precursor to cyclopamine in Veratrum species | Veratrum species nih.govmdpi.comdntb.gov.uanih.govgoogle.com |

| This compound | Structurally related to cholesterol; potential intermediate or derivative in modified sterol metabolism or alkaloid biosynthesis pathways | General sterol metabolism, potential plant alkaloid precursor |

Compound Name Table

this compound

Cholesterol

3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)

Mevalonic acid

Squalene

26-Hydroxycholesterol (B79680)

22(R)-hydroxycholesterol

22-hydroxycholesterol-26-al

22-hydroxy-26-aminocholesterol

22-keto-26-aminocholesterol

Verazine

Cyclopamine

Jervine

Pregnenolone

Isocaproic aldehyde

7-Dehydrocholesterol

Desmosterol

Campesterol

Sitosterol

Phytosterols

C-26 Oxidation and Transamination Steps

The journey towards incorporating an amino group at the C-26 position of cholesterol typically begins with oxidation reactions. Specifically, cholesterol undergoes hydroxylation or oxidation at the C-26 position, often via a two-step process. This leads to the formation of an aldehyde intermediate, 22-hydroxycholesterol-26-al nih.govnih.govnih.govfrontiersin.orgfrontiersin.org. Subsequently, a transamination reaction occurs, where an amino group is transferred from a donor molecule, such as γ-aminobutyric acid (GABA), to this C-26 aldehyde. This crucial step yields 22-hydroxy-26-aminocholesterol, a direct precursor containing the characteristic amino group at the C-26 position mdpi.comnih.govnih.govescholarship.org.

Enzymatic Transformations and Associated Enzymes

The precise chemical modifications required for the C-26 amination and subsequent steps are catalyzed by a suite of specific enzymes, primarily cytochrome P450 monooxygenases (CYPs) and transaminases.

CYP90B27 (Cholesterol 22-hydroxylase): This enzyme initiates the pathway by catalyzing the hydroxylation of cholesterol at the C-22 position, forming 22(R)-hydroxy-cholesterol mdpi.comnih.govnih.govnih.govmdpi.com. It has also shown activity in hydroxylating other sterols at C-22, though its primary role in this pathway is the initial C-22 modification of cholesterol.

CYP94N1 (22-hydroxycholesterol 26-hydroxylase/oxidase): Following the C-22 hydroxylation, CYP94N1 acts on 22(R)-hydroxy-cholesterol. It performs sequential oxidations at the C-26 position, converting it to an aldehyde, 22-hydroxycholesterol-26-al nih.govnih.govnih.govfrontiersin.orgfrontiersin.orgbeilstein-journals.org. This enzyme can produce different isomers, with specific stereochemistry being crucial for downstream reactions nih.gov.

GABAT1 (γ-aminobutyric acid transaminase 1): This enzyme is responsible for the transamination step. It transfers an amino group from γ-aminobutyric acid to the C-26 aldehyde of 22-hydroxycholesterol-26-al, producing 22-hydroxy-26-aminocholesterol mdpi.comnih.govnih.govescholarship.org. Isozymes from other species, such as Solanum lycopersicum GABA transaminase isozyme 2, have also demonstrated this activity mdpi.comnih.gov.

CYP90G1 (22-hydroxy-26-aminocholesterol 22-oxidase): This enzyme catalyzes the oxidation of the hydroxyl group at the C-22 position of 22-hydroxy-26-aminocholesterol to a ketone. This transformation yields 22-keto-26-aminocholesterol, a reactive intermediate that readily undergoes spontaneous cyclization to form verazine mdpi.comnih.govnih.govnih.govfrontiersin.orgfrontiersin.orgresearchgate.net.

Table 1: Key Enzymes in the Pathway to Verazine from Cholesterol

| Enzyme Name | Function | Substrate | Product | References |

| CYP90B27 | Cholesterol C-22 hydroxylase | Cholesterol | 22(R)-hydroxy-cholesterol | mdpi.comnih.govnih.govnih.govmdpi.com |

| CYP94N1 | 22-hydroxycholesterol C-26 hydroxylase/oxidase | 22(R)-hydroxy-cholesterol | 22-hydroxycholesterol-26-al | nih.govnih.govnih.govfrontiersin.orgfrontiersin.orgbeilstein-journals.org |

| GABAT1 (or S. lycopersicum GABAT2) | 22-hydroxycholesterol-26-al transaminase | 22-hydroxycholesterol-26-al | 22-hydroxy-26-aminocholesterol | mdpi.comnih.govnih.govescholarship.org |

| CYP90G1 | 22-hydroxy-26-aminocholesterol C-22 oxidase | 22-hydroxy-26-aminocholesterol | 22-keto-26-aminocholesterol | mdpi.comnih.govnih.govnih.govfrontiersin.orgfrontiersin.orgresearchgate.net |

| Spontaneous Cyclization (following CYP90G1) | Cyclization | 22-keto-26-aminocholesterol | Verazine | mdpi.comnih.govnih.govescholarship.org |

Microbial Engineering for this compound Precursor Production

The limited availability of steroidal alkaloids from natural sources has spurred interest in heterologous production systems. Saccharomyces cerevisiae (baker's yeast) has emerged as a promising platform for engineering the biosynthesis of complex plant natural products, including verazine. Researchers have successfully engineered S. cerevisiae strains by:

Upregulating native mevalonate (B85504) and lanosterol biosynthetic pathways.

Diverting metabolic flux from endogenous ergosterol (B1671047) production towards cholesterol synthesis.

Expressing a refactored, multi-step verazine biosynthetic pathway, incorporating heterologous enzymes from various species escholarship.orgresearchgate.net.

These efforts have demonstrated the feasibility of producing verazine from simple sugars in engineered yeast, paving the way for scalable production of this important precursor escholarship.orgresearchgate.net. Similarly, Nicotiana benthamiana has been utilized to achieve heterologous biosynthesis of verazine by co-expressing key enzymes from Veratrum californicum nih.govresearchgate.net.

Metabolic Fates and Downstream Conversion Products

The metabolic fate of 26-amincholesterol derivatives is primarily their conversion into more complex steroidal alkaloids.

Conversion to Steroidal Alkaloids (e.g., Verazine, Cyclopamine)

The direct product of the transamination step, 22-hydroxy-26-aminocholesterol, is rapidly converted to 22-keto-26-aminocholesterol by CYP90G1. This keto-intermediate then undergoes spontaneous cyclization, forming verazine mdpi.comnih.govnih.govnih.govfrontiersin.org. Verazine itself is a steroidal alkaloid and serves as a direct biosynthetic precursor to cyclopamine mdpi.comnih.govescholarship.orggoogle.com. Cyclopamine, a well-known teratogen and a potent inhibitor of the Hedgehog signaling pathway, is a therapeutically relevant compound with anticancer potential wikipedia.orgnih.govgoogle.com. The Veratrum genus is known to produce a family of related steroidal alkaloids, including jervine and solanidine (B192412) alkaloids, all originating from a cholesterol precursor wikipedia.orgnih.gov.

Table 2: Steroidal Alkaloids Derived from Cholesterol via this compound Intermediates

| Precursor Intermediate | Key Conversion Step | Resulting Alkaloid | Key Enzymes Involved (Examples) | References |

| 22-hydroxy-26-aminocholesterol | Oxidation at C-22 to ketone, followed by spontaneous cyclization | Verazine | CYP90G1, Spontaneous cyclization | mdpi.comnih.govnih.govnih.govfrontiersin.org |

| Verazine | Further modifications (steps largely uncharacterized in the context of this article) | Cyclopamine | (Enzymes not detailed in provided search results for this step) | mdpi.comnih.govescholarship.orggoogle.com |

Compound List

this compound

Cholesterol

22(R)-hydroxy-cholesterol

22-hydroxycholesterol-26-al

22-hydroxy-26-aminocholesterol

22-keto-26-aminocholesterol

Verazine

Cyclopamine

γ-aminobutyric acid (GABA)

Biological Activities and Cellular Mechanisms of 26 Aminocholesterol

Regulation of Cellular Cholesterol Homeostasis

Cellular cholesterol homeostasis is a tightly regulated process involving the balance of cholesterol synthesis, uptake, storage, and efflux. 26-Aminocholesterol has been shown to interfere with this balance, impacting key regulatory pathways.

Modulation of De Novo Cholesterol Synthesis

This compound significantly influences the body's internal production of cholesterol, known as de novo synthesis.

Studies have demonstrated that this compound acts as an inhibitor of cholesterol biosynthesis ahajournals.orgnih.gov. This inhibition occurs in a dose-dependent manner, affecting both rat and human arterial myocytes ahajournals.orgnih.gov. The compound's ability to suppress cholesterol synthesis is considered a primary mechanism through which it exerts its cellular effects, including antiproliferative actions ahajournals.orgnih.gov.

A key regulatory enzyme in cholesterol biosynthesis is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. Research indicates that this compound inhibits HMG-CoA reductase activity. Notably, this inhibition was observed in intact myocytes but not in cell-free extracts, suggesting that cellular integrity or specific cellular components are necessary for its effect on this enzyme ahajournals.orgnih.govahajournals.org. This finding is consistent with the compound's broader impact on the mevalonate (B85504) pathway portlandpress.comgoogle.comnih.gov.

The mevalonate pathway is a critical metabolic route that produces cholesterol and other essential isoprenoid compounds. This compound's inhibition of HMG-CoA reductase directly impacts this pathway, leading to a reduction in the synthesis of mevalonate, a crucial precursor for sterols and nonsterol isoprenoid compounds ahajournals.orggoogle.comnih.gov. This disruption of the mevalonate pathway is linked to its effects on cell proliferation and cholesterol synthesis ahajournals.orgnih.govahajournals.org.

Impact on HMG-CoA Reductase Activity

Influence on Low-Density Lipoprotein (LDL) Receptor Activity

Beyond internal cholesterol production, this compound also affects the cell's ability to uptake cholesterol from the bloodstream via LDL receptors.

In contrast to some other oxysterols, this compound has been reported to have a distinct effect on LDL receptor activity. While some studies suggest it does not suppress LDL receptor activity in certain cell types, such as human arterial myocytes, and may even enhance lipoprotein binding and internalization without affecting degradation ahajournals.orgahajournals.org, other research indicates it can act as a potent downregulator of LDL receptor binding in human fibroblasts and hepatoma (Hep G2) cells portlandpress.comgoogle.com. This differential effect highlights potential cell-type specificity in its mechanism of action ahajournals.orgportlandpress.com.

Selective Effects on Cell Lines (e.g., Fibroblasts vs. HepG2 Cells)

While direct comparative studies between fibroblasts and HepG2 cells specifically for this compound are not extensively detailed in the provided literature, its effects on arterial myocytes have been characterized, suggesting potential for cell-type selectivity. Studies indicate that this compound exhibits differential potency in inhibiting myocyte proliferation depending on the species. It has been observed to be more potent than certain oxysterols (like 27-hydroxycholesterol (B1664032) and 25-hydroxycholesterol) in inhibiting human arterial myocyte proliferation, while demonstrating equieffective activity in rat arterial myocytes nih.govahajournals.orgahajournals.org. Notably, this compound has been shown to interfere with myocyte proliferation and cholesterol synthesis without suppressing low-density lipoprotein (LDL) receptor activity in either human or rat myocytes, a characteristic that distinguishes it from some other oxysterols and suggests a degree of selectivity in its cellular interactions nih.govahajournals.orgahajournals.org. HepG2 cells have been studied in the context of sterol metabolism and cholesterol homeostasis, with some research indicating that HepG2 cells can synthesize 3β-hydroxy-5-cholenoic acid from 27-hydroxycholesterol, and that their production of metabolic products from sterol 27-hydroxylase activity is comparable to other cell lines like bovine aortic endothelial (BAE) cells, but greater than Chinese hamster ovary (CHO) cells google.com. However, direct comparative data on this compound's selective effects on HepG2 versus fibroblasts is not available in the reviewed literature.

Cellular Proliferation and Growth Modulation

This compound demonstrates a significant capacity to modulate cellular proliferation and growth across various cell types, particularly arterial smooth muscle cells (SMCs) nih.govahajournals.orgahajournals.orgtandfonline.comcore.ac.uk. Its antiproliferative effects are generally observed in a dose-dependent manner, indicating a direct relationship between the concentration of the compound and the degree of growth inhibition nih.govahajournals.orgahajournals.org.

Research has specifically focused on the impact of this compound on arterial myocytes, which play a crucial role in processes like atherogenesis nih.govahajournals.orgahajournals.orgtandfonline.comcore.ac.uk. Studies have consistently shown that this compound inhibits the proliferation of both human and rat arterial myocytes nih.govahajournals.orgahajournals.org. As noted, its potency in inhibiting human myocyte proliferation is greater than that of 27-hydroxycholesterol and 25-hydroxycholesterol (B127956), while it is comparable to these oxysterols in rat myocytes nih.govahajournals.orgahajournals.org. This effect on proliferation is often corroborated by measurements of nuclear incorporation of thymidine, a marker for DNA synthesis and cell division, which is reduced in the presence of this compound nih.govahajournals.org.

Interaction with Intracellular Signaling Pathways

Implications for Sterol Regulatory Element-Binding Protein (SREBP) Pathways

This compound (26-NH2) has demonstrated an ability to modulate cholesterol homeostasis, a process intricately linked with the Sterol Regulatory Element-Binding Protein (SREBP) pathway. SREBPs are transcription factors that play a critical role in regulating genes involved in cholesterol and lipid synthesis nih.gov. Research indicates that 26-NH2 can inhibit hydroxymethyl glutaryl-coenzyme A (HMG-CoA) reductase activity in intact myocytes, a key enzyme in cholesterol biosynthesis ahajournals.orgnih.gov. This inhibition occurs without a corresponding suppression of LDL receptor activity, suggesting a selective mechanism of action over other sterols like 27-hydroxycholesterol and 25-hydroxycholesterol ahajournals.orgnih.gov. The capacity of 26-NH2 to selectively suppress HMG-CoA reductase activity supports the hypothesis that the sterol-mediated control mechanisms for LDL receptor and HMG-CoA reductase genes are distinct ahajournals.org. While direct evidence detailing 26-NH2's specific interaction with SREBP cleavage or nuclear translocation is limited in the provided search results, its impact on HMG-CoA reductase activity suggests an influence on the downstream targets regulated by SREBP, a pathway crucial for maintaining cellular cholesterol balance ahajournals.orgnih.govphysiology.orghplc.eu. For instance, other oxysterols, such as 25-hydroxycholesterol, are known to regulate SREBP-1 activation, leading to decreased expression of lipogenic enzymes physiology.org. The observed effects of 26-NH2 on cholesterol biosynthesis and HMG-CoA reductase activity imply a potential, albeit indirectly demonstrated, role in modulating SREBP-mediated transcriptional regulation of these pathways ahajournals.orgnih.gov.

Indirect Connections to Hedgehog Signaling Pathway through Steroidal Alkaloid Precursors

The Hedgehog (Hh) signaling pathway is a critical developmental pathway that can be modulated by various steroidal compounds, including cholesterol derivatives and steroidal alkaloids free.fracs.org. Cholesterol itself is known to be involved in the activation and transduction of the Hh pathway free.frbiorxiv.org. While direct research linking this compound to the Hedgehog signaling pathway via steroidal alkaloid precursors is not explicitly detailed in the provided search results, the broader context of steroidal compounds and their influence on Hh signaling is evident. Steroidal alkaloids, such as cyclopamine (B1684311), are potent inhibitors of the Hh pathway free.frwhiterose.ac.ukresearchgate.netresearchgate.net. Research has identified 22-keto-26-aminocholesterol as a proposed alkaloid found in Veratrum californicum, a plant known for producing Hh-inhibiting steroidal alkaloids researchgate.netacs.org. Furthermore, studies on the biosynthesis of these steroidal alkaloids reveal that cholesterol derivatives serve as precursors nih.govgoogle.comnih.gov. For example, the pathway to verazine (B227647), a potential precursor to cyclopamine, involves hydroxylation and amination of cholesterol at specific positions, including the C-26 position, which is also modified in this compound nih.govgoogle.comnih.gov. Given that this compound is a cholesterol derivative with an amino group at the C-26 position, it shares structural similarities with intermediates identified in the biosynthesis of plant steroidal alkaloids that impact the Hedgehog pathway nih.govgoogle.comnih.gov. This suggests a potential, albeit indirect, role where this compound could be involved in or influence pathways leading to the formation of steroidal alkaloids that modulate Hh signaling, though specific experimental evidence for this compound in this precise context is not provided.

Role in Membrane-Related Cellular Functions

Effects on Cellular Membrane Structure and Function

Cholesterol is fundamentally important for regulating the fluidity and permeability of cell membranes by intercalating among phospholipids (B1166683) google.com. While specific studies detailing the direct impact of this compound on cellular membrane structure and function are not extensively covered in the provided search results, its role as a cholesterol derivative allows for inferences based on the known functions of cholesterol and related compounds. Cholesterol is known to influence membrane properties by promoting the formation of ordered lipid domains, often referred to as lipid rafts nih.govnih.govacs.org. These domains are characterized by tightly packed lipids and are crucial for various cellular processes, including signal transduction and protein sorting nih.govnih.gov. Oxysterols, which are oxidized cholesterol derivatives, have been shown to affect membrane fluidity and lipid packing ahajournals.orgphysiology.org. For instance, 25-hydroxycholesterol has been reported to potentiate serum-induced arachidonic acid release and prostaglandin (B15479496) biosynthesis, an effect possibly involved in the inhibition of cell proliferation, suggesting a broader impact on cellular signaling mechanisms that can be influenced by membrane composition ahajournals.org. The antiproliferative effects of sterols, including 26-NH2, have also been postulated to be partly due to direct effects on cell membrane structure and function ahajournals.org. Although direct biophysical measurements of membranes treated with this compound are not detailed, its classification as a sterol derivative implies potential interactions with the lipid bilayer, possibly influencing membrane order, fluidity, or the formation of specialized membrane microdomains like lipid rafts.

Synthesis and Structural Modification of 26 Aminocholesterol and Its Analogues

Advanced Synthetic Methodologies for 26-Aminocholesterol

The synthesis of this compound and its related compounds often begins with readily available steroid precursors, employing various chemical transformations to introduce the amino group at the C-26 position.

Chemical Synthesis Routes from Precursor Steroids

Several synthetic pathways have been established for the preparation of this compound, frequently utilizing diosgenin (B1670711) or cholesterol derivatives as starting materials. One common approach involves the functionalization of the side chain of a precursor steroid. For instance, (25R)-16β,26-dihydroxycholesterol, which can be derived from diosgenin, serves as a key intermediate. This diol can be selectively oxidized at the C-16 position to yield a 16-oxo derivative, which is then further modified. A typical route involves converting a hydroxyl group at C-26 to a leaving group, such as a tosylate or an iodide, followed by nucleophilic substitution with an amine source, often phthalimide, which is subsequently deprotected to reveal the primary amine google.com. Alternative strategies aim to bypass the need for 26-hydroxycholesterol (B79680) as an intermediate and minimize the use of protective group chemistry for a more streamlined synthesis google.com.

Biosynthetic pathways also illuminate the introduction of the amino group at C-26. In Veratrum californicum, cholesterol undergoes hydroxylation at C-22 and C-26, followed by a transamination reaction that transfers an amino group to the C-26 aldehyde, forming 22-hydroxy-26-aminocholesterol nih.gov. This biosynthetic route highlights the biological feasibility of introducing an amino group at this specific position.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the preparation of aminocholesterol derivatives, significantly reducing reaction times compared to conventional heating methods. For example, the synthesis of 26-amino-22-oxocholestanes, derived from diosgenin, has been efficiently achieved through the substitution of an iodine atom at C-26 by primary and secondary amines using microwave irradiation nih.govresearchgate.netbvsalud.orgyucatan.gob.mx. These reactions, which might take hours under reflux conditions, can be completed in minutes or even seconds with microwave assistance, often leading to improved yields and cleaner reaction profiles researchgate.netbvsalud.org. This technique has also been applied to the synthesis of other steroidal compounds, such as steroidal pyrroles, demonstrating its broad utility in steroid chemistry bvsalud.org.

Design and Biological Evaluation of Structural Analogues and Derivatives

The biological activities of this compound are often investigated in comparison to its hydroxylated counterparts, and modifications to its structure can lead to derivatives with altered or enhanced properties.

Comparison with Hydroxylated Analogues (e.g., 26-Hydroxycholesterol, 27-Hydroxycholesterol (B1664032), 25-Hydroxycholesterol)

Comparative studies have been conducted to evaluate the effects of this compound (26-NH₂) against hydroxylated cholesterol derivatives, such as 25-hydroxycholesterol (B127956) (25-OH) and 27-hydroxycholesterol (27-OH), on cellular processes like proliferation and cholesterol homeostasis.

Cell Proliferation and Cholesterol Biosynthesis: In human and rat arterial myocytes, all three compounds were found to inhibit cell proliferation and cholesterol biosynthesis in a dose-dependent manner ahajournals.orgahajournals.org. Notably, this compound demonstrated greater potency in inhibiting human myocyte proliferation compared to the oxysterols, while its activity was comparable to 25-OH and 27-OH in rat cells ahajournals.orgahajournals.org. These sterols also inhibited hydroxymethyl glutaryl–coenzyme A (HMG-CoA) reductase activity in intact myocytes, suggesting a mechanism involving the mevalonate (B85504) pathway ahajournals.org.

LDL Receptor Activity: A key difference observed was that this compound did not suppress low-density lipoprotein (LDL) receptor activity in either human or rat myocytes, unlike 25-OH and 27-OH, which suggests a potential selectivity in its mechanism of action ahajournals.org.

Cytotoxicity: Investigations into the cytotoxicity of these compounds in a murine epidermal cell line (HEL-30) revealed distinct profiles. This compound exhibited time- and concentration-dependent effects on parameters like lactate (B86563) dehydrogenase (LDH) leakage, protein synthesis, and protein content, indicating significant cellular impact. In contrast, 25-OH and 26-OH were found to be non-toxic and even conferred a protective effect on cell membranes by reducing natural LDH leakage. Furthermore, 25-OH could reverse the lytic effects induced by this compound nih.gov.

Cholesterol Metabolism and LDL-Receptor Binding: Studies comparing this compound and its analogue 26-thiacholesterol (B218678) with 26-hydroxycholesterol indicated that at equimolar concentrations, this compound induced greater downregulation of LDL-receptor activity and cholesterol synthesis in human fibroblasts than 26-hydroxycholesterol nih.gov.

Advanced Research Methodologies for 26 Aminocholesterol Studies

Spectrometric and Chromatographic Analytical Techniques

Spectrometric and chromatographic techniques are foundational for the identification, quantification, and structural elucidation of 26-Aminocholesterol. These methods allow researchers to isolate, detect, and characterize the compound within complex biological matrices or synthetic mixtures.

Gas-Liquid Chromatography (GLC) has been utilized for the quantification of sterols, including cholesterol derivatives like this compound. This technique separates volatile compounds based on their boiling points and affinity for the stationary phase. While specific details on this compound quantification via GLC are limited in the provided search results, GLC is a standard method for analyzing sterols and their derivatives, often employed after derivatization to enhance volatility and thermal stability nih.govresearchgate.netphysiology.org.

Mass Spectrometry (MS), often coupled with chromatography, is indispensable for the definitive identification and precise quantification of this compound. Techniques such as Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS), Electrospray Ionization Mass Spectrometry (ESI MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provide high sensitivity and specificity. These methods allow for the determination of molecular weight, fragmentation patterns, and isotopic ratios, enabling the unambiguous identification of this compound in various samples nih.govcore.ac.ukmdpi.commdpi.comnih.govresearchgate.netgoogle.comboisestate.edumdpi.comresearchgate.netgoogle.comwhiterose.ac.ukresearchgate.netresearchgate.net. For instance, LC-MS/MS has been used to identify this compound as a proposed alkaloid in Veratrum californicum mdpi.comresearchgate.netmdpi.comresearchgate.netresearchgate.netresearchgate.net. ESI MS has been employed in the structural confirmation of related compounds and intermediates in biosynthetic pathways involving this compound nih.govresearchgate.net.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating and analyzing sterols and oxysterols, including this compound. HPLC can resolve complex mixtures, allowing for the quantification and characterization of individual components. It has been used in studies involving cholesterol metabolism and the analysis of plant extracts containing steroidal alkaloids, where this compound has been identified or proposed core.ac.ukmdpi.comgoogle.commdpi.comresearchgate.netresearchgate.netcambridge.orghplc.eucoriell.org. For example, HPLC coupled with mass spectrometry is a common approach for identifying and quantifying compounds like this compound in natural product research core.ac.ukmdpi.comnih.govresearchgate.netgoogle.commdpi.comresearchgate.netresearchgate.netcambridge.org.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the three-dimensional structure of organic molecules. For this compound, NMR techniques, including ¹H NMR and ¹³C NMR, are essential for confirming its chemical structure and purity. NMR data, such as chemical shifts and coupling constants, provide detailed information about the atomic connectivity and stereochemistry of the molecule nih.govmdpi.comresearchgate.netgoogle.comgoogleapis.com. NMR has been used in the synthesis and characterization of this compound and related compounds, confirming their structures through detailed spectral analysis nih.govresearchgate.netgoogle.comgoogleapis.com.

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis of Sterols and Oxysterols

Cellular and Molecular Assays for Functional Characterization

Cellular and molecular assays are employed to investigate the biological activities and functional roles of this compound within living systems. These assays provide insights into its effects on cellular processes, metabolism, and signaling pathways.

Cell culture models are vital for studying the effects of this compound on cellular functions in a controlled environment. Human fibroblasts and HepG2 (human hepatoma) cells, as well as arterial myocytes (smooth muscle cells), have been used to investigate the impact of this compound on cholesterol homeostasis, cell proliferation, and low-density lipoprotein (LDL) receptor activity researchgate.netgoogle.comcoriell.orggoogle.comahajournals.orgphysiology.orgahajournals.orgphysiology.orggoogleapis.comnih.govunimi.it.

Studies have shown that this compound can influence cellular events such as proliferation and cholesterol biosynthesis in arterial myocytes ahajournals.orgahajournals.org. It has also been observed to affect LDL binding and internalization in human fibroblasts and HepG2 cells, although its effects can differ between cell types researchgate.netcoriell.orggoogle.comahajournals.orgphysiology.org. For example, this compound has been reported to decrease LDL binding in human fibroblasts and HepG2 cells, while in arterial myocytes, it enhanced lipoprotein binding and internalization without affecting degradation ahajournals.orgphysiology.org. These findings highlight the utility of cell culture models in dissecting the complex cellular interactions of this compound.

Enzyme Activity Assays (e.g., HMG-CoA Reductase Activity)

A critical target in cholesterol biosynthesis is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway google.comwipo.int. Enzyme activity assays are employed to assess how this compound affects the catalytic function of HMG-CoA reductase. Research indicates that this compound can inhibit HMG-CoA reductase activity in intact cells, such as arterial myocytes ahajournals.orgnih.gov. However, it is noteworthy that this inhibition is often not observed when the enzyme is assayed in cell-free extracts, suggesting that this compound may exert its effect indirectly, possibly by influencing the cellular environment or regulatory mechanisms rather than directly binding to and inhibiting the enzyme in vitro ahajournals.orgnih.gov. This distinction is important for understanding the compound's mechanism of action, potentially pointing towards regulation at the transcriptional or post-translational level of HMG-CoA reductase, or affecting downstream products of the pathway ahajournals.orgphysiology.org.

Receptor Binding Assays (e.g., LDL Receptor Binding)

Low-density lipoprotein (LDL) receptors play a crucial role in cholesterol homeostasis by mediating the uptake of LDL cholesterol from the bloodstream. Receptor binding assays are used to investigate whether this compound influences the expression or function of LDL receptors. Studies have reported that this compound can have a differential effect compared to other oxysterols. While oxysterols often decrease LDL receptor activity, this compound has been observed to slightly increase LDL receptor activity in both human and rat smooth muscle cells (SMCs) to a similar extent ahajournals.orgahajournals.org. Other findings suggest it has little or no effect on LDL receptor activity ahajournals.orgnih.gov. This suggests that this compound may modulate cellular cholesterol uptake differently than other related sterols, potentially by affecting genes whose regulatory elements are distinct from those controlling HMG-CoA reductase ahajournals.orgphysiology.org.

Gene Expression Profiling (e.g., Microarray Analysis)

While direct studies employing gene expression profiling techniques like microarray analysis specifically for this compound are not detailed in the provided snippets, the compound's known effects on cholesterol metabolism and cell proliferation suggest its potential influence on gene regulation. Indirect evidence points to distinct mechanisms of sterol-mediated control for LDL receptor and HMG-CoA reductase genes ahajournals.orgphysiology.org. It is hypothesized that this compound might act at later stages of cholesterol synthesis, potentially affecting enzymes whose genes lack typical sterol regulatory elements ahajournals.org. Gene expression profiling techniques could therefore be instrumental in identifying specific genes and pathways modulated by this compound, thereby providing a deeper understanding of its cellular actions beyond direct enzyme inhibition.

Genetic and Biotechnological Approaches for Biosynthesis and Pathway Elucidation

Genetic and biotechnological approaches are crucial for understanding the biosynthesis of compounds related to this compound, particularly within the context of steroidal alkaloid production in plants. These methods involve identifying, characterizing, and manipulating genes encoding enzymes involved in complex metabolic pathways.

Gene Identification and Characterization in Steroidal Alkaloid Biosynthesis

This compound and its derivatives, such as 22-hydroxy-26-aminocholesterol, are recognized as intermediates in the biosynthesis of various steroidal alkaloids, including verazine (B227647) and cyclopamine (B1684311), found in plants like Veratrum californicum and Veratrum nigrum escholarship.orgnih.govmdpi.comescholarship.orgnih.govresearchgate.net. Genetic and biotechnological studies have focused on identifying and characterizing the genes responsible for the enzymatic steps that convert cholesterol into these complex alkaloids. Key enzymes identified include cytochrome P450 monooxygenases (CYPs) and transaminases. For instance, genes encoding enzymes like CYP90B27 (cholesterol 22-hydroxylase), CYP94N1 (22-hydroxycholesterol 26-hydroxylase/oxidase), and GABAT1 (γ-aminobutyric acid transaminase, responsible for the C-26 transamination of 22-hydroxycholesterol-26-al to form 22-hydroxy-26-aminocholesterol) have been identified and functionally characterized escholarship.orgnih.govmdpi.comescholarship.orgnih.govresearchgate.netnih.govgoogle.com. These genes are vital for understanding the metabolic pathway leading to steroidal alkaloids, where this compound derivatives serve as crucial intermediates.

Table 1: Key Enzymes and Genes in Steroidal Alkaloid Biosynthesis Involving Amino-Cholesterol Intermediates

| Enzyme Class | Specific Enzyme | Putative Gene(s) Identified (Examples) | Role in Pathway | References |

| Cytochrome P450 Monooxygenase | Cholesterol 22-hydroxylase | CYP90B27 (from V. californicum) | Hydroxylates cholesterol at the C-22 position. | escholarship.orgnih.govmdpi.comescholarship.orgnih.govresearchgate.netnih.govgoogle.com |

| Cytochrome P450 Monooxygenase | 22-Hydroxycholesterol (B121481) 26-hydroxylase/oxidase | CYP94N1 (from V. californicum) | Oxidizes 22-hydroxycholesterol at the C-26 position to form an aldehyde. | escholarship.orgnih.govmdpi.comescholarship.orgnih.govresearchgate.netnih.govgoogle.com |

| γ-Aminobutyric Acid Transaminase | 22-Hydroxycholesterol-26-al transaminase | GABAT1 (from V. californicum) | Catalyzes the transamination of 22-hydroxycholesterol-26-al, incorporating an amino group at C-26 to form 22-hydroxy-26-aminocholesterol. | escholarship.orgnih.govmdpi.comescholarship.orgnih.govresearchgate.netnih.govgoogle.com |

| Cytochrome P450 Monooxygenase | 22-Hydroxy-26-aminocholesterol 22-oxidase | CYP90G1 (from V. californicum) | Oxidizes the C-22 hydroxyl group of 22-hydroxy-26-aminocholesterol to a carbonyl, facilitating cyclization. | escholarship.orgnih.govmdpi.comescholarship.orgnih.govresearchgate.net |

Compound List

this compound

Cholesterol

27-Hydroxycholesterol (B1664032)

25-Hydroxycholesterol (B127956)

HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A)

Mevalonate

LDL (Low-density lipoprotein)

Verazine

Cyclopamine

22-Hydroxycholesterol

22-Hydroxycholesterol-26-al

22-Hydroxy-26-aminocholesterol

22-Keto-26-aminocholesterol

22,26-Dihydroxycholesterol

Future Research Directions and Theoretical Frameworks for 26 Aminocholesterol Research

Elucidating Novel Cellular Targets and Binding Proteins of 26-Aminocholesterol

Current research indicates that this compound exhibits antiproliferative effects and inhibits cholesterol biosynthesis in arterial myocytes ahajournals.orgahajournals.org. However, the specific cellular targets and protein binding partners responsible for these actions remain largely uncharacterized. While it has been observed that this compound can inhibit HMG-CoA reductase activity in intact myocytes without affecting LDL receptor activity, suggesting a degree of selectivity ahajournals.org, the molecular machinery mediating this interaction is yet to be identified. Furthermore, studies on related aminosterols like 7-α-aminocholesterol have suggested interactions with proteins involved in translation initiation factors nih.gov, hinting at potential diverse protein targets for aminosterols.

Future research should prioritize the identification of specific cellular targets and binding proteins of this compound. Employing techniques such as affinity chromatography coupled with mass spectrometry, yeast two-hybrid systems, or pull-down assays using immobilized this compound could reveal direct protein interactors. Proteomic approaches, comparing protein expression profiles in cells treated with and without this compound, may also uncover pathways modulated by this compound. Identifying these specific binding proteins will be crucial for elucidating its mechanism of action at a molecular level and for understanding its cellular impact.

Advanced Understanding of Its Role in Sterol-Mediated Regulatory Networks

This compound’s demonstrated ability to inhibit cholesterol biosynthesis and HMG-CoA reductase activity places it squarely within the complex sterol-mediated regulatory networks that govern cellular lipid homeostasis ahajournals.orgahajournals.org. Its observed selectivity, particularly its capacity to inhibit cholesterol synthesis without significantly impacting the LDL receptor pathway ahajournals.org, distinguishes it from other sterol regulators and suggests it may modulate specific nodes within these intricate systems. For instance, while oxysterols and statins broadly affect cholesterol metabolism, this compound’s distinct profile warrants deeper exploration. The impact of aminosterols on ergosterol (B1671047) biosynthesis in fungi mdpi.comnih.govresearchgate.netoup.comoup.com provides a precedent for how these compounds can interfere with essential sterol pathways.

Advanced research should aim to comprehensively map the integration of this compound into established sterol regulatory pathways, such as the SREBP (Sterol Regulatory Element-Binding Protein) pathway, which controls cholesterol synthesis and uptake. Investigating its influence on other key enzymes in the mevalonate (B85504) pathway and its effects on the cellular cholesterol pool, membrane composition, and lipid droplet formation will be vital. Understanding how this compound interacts with or influences the signaling cascades triggered by other sterols and oxysterols is also a critical area for future study.

Computational Modeling and In Silico Analysis of this compound Interactions

Computational approaches offer powerful tools for predicting molecular interactions and guiding experimental design in the study of this compound. Existing research has utilized in silico methods to predict interactions with various biological targets, including plant growth regulators researchgate.net and, in the case of 7-α-aminocholesterol, the Leishmania eIF4A protein nih.gov. These studies highlight the utility of molecular docking, molecular dynamics simulations, and virtual screening in understanding compound-target relationships and identifying potential mechanisms of action.

Future research should leverage these computational methodologies to a greater extent. Molecular docking simulations can be employed to predict the binding poses and affinities of this compound with potential protein targets identified in section 6.1. This can help prioritize experimental validation efforts. Furthermore, molecular dynamics simulations can provide insights into the stability of these interactions and the conformational changes induced in both the compound and its target. Virtual screening of compound libraries based on the this compound scaffold could also facilitate the discovery of novel analogs with enhanced or modified biological activities.

Exploration of Structure-Activity Relationships for Enhanced Biological Specificity

The differential activity and selectivity observed between this compound and related sterols like 25-hydroxycholesterol (B127956) and 27-hydroxycholesterol (B1664032) ahajournals.org underscore the importance of structure-activity relationships (SAR). The specific positioning of the amino group at the C-26 position and its influence on HMG-CoA reductase inhibition and LDL receptor activity ahajournals.org are key findings that can guide synthetic efforts. Similarly, studies on 7-α-aminocholesterol have indicated that structural features such as the double bond and the amino group’s position significantly impact its interaction with biological targets nih.gov. The synthesis of 26-amino-22-oxocholestanes has also explored modifications at the C-26 position researchgate.net.

A systematic exploration of SAR for this compound is a critical future direction. This involves the synthesis of a diverse library of analogs with targeted modifications to the steroid nucleus, the side chain, and the amino group. Evaluating these analogs for their effects on myocyte proliferation, cholesterol biosynthesis, and other relevant cellular processes will allow for the mapping of critical structural features. Such studies aim to identify key determinants of potency and selectivity, paving the way for the design of novel derivatives with optimized pharmacological profiles and reduced off-target effects, potentially leading to more targeted therapeutic applications.

Methodological Advancements in Quantitative Analysis of this compound and its Metabolites

Accurate and sensitive quantification of this compound and its potential metabolites in biological samples is fundamental for pharmacokinetic studies, understanding its metabolic fate, and establishing dose-response relationships. Current analytical approaches often rely on liquid chromatography coupled with mass spectrometry (LC-MS/MS), which has been successfully applied in the analysis of related steroidal alkaloids from Veratrum species google.comresearchgate.netmdpi.comnih.govacs.orgnih.govescholarship.org and for identifying metabolites of other sterols google.com.

Future research should focus on developing and validating highly sensitive and specific analytical methodologies for this compound. This includes optimizing LC-MS/MS or GC-MS (Gas Chromatography-Mass Spectrometry) methods for robust quantification in complex biological matrices such as plasma, tissues, and cell culture media. The development and utilization of stable isotope-labeled internal standards would significantly enhance the accuracy and reliability of these quantitative assays. Furthermore, exploring novel analytical techniques or derivatization strategies could improve sensitivity and enable the detection of low-abundance metabolites, providing a more complete picture of the compound's metabolic profile.

Q & A

Q. What experimental models are commonly used to study 26-Aminocholesterol's effects on cholesterol homeostasis and cell proliferation?

Methodological Answer: Researchers typically use arterial smooth muscle cells (human and rat) and hepatoma cell lines (e.g., Hep G2) to assess dose-dependent effects on cholesterol synthesis and LDL-receptor activity. For example:

- Human fibroblasts and Hep G2 cells are compared to evaluate cell-type-specific responses .

- Dose ranges (e.g., 0.5–7.5 µM for arterial myocytes) are standardized to ensure reproducibility . Key Reference: Corsini et al. (1995) demonstrated that this compound inhibits proliferation in arterial myocytes at 0.5–7.5 µM, with human cells showing greater sensitivity than rat cells .

Q. How is this compound's potency quantified in inhibiting cholesterol biosynthesis?

Methodological Answer:

- Hydroxymethyl glutaryl-coenzyme A (HMG-CoA) reductase activity assays in intact cells measure cholesterol synthesis inhibition .

- Thymidine incorporation assays assess antiproliferative effects by quantifying nuclear DNA synthesis .

- Data is normalized to controls and analyzed via dose-response curves (e.g., IC₅₀ values) .

Q. What methodological controls are critical when studying this compound's effects?

Methodological Answer:

- Reversibility controls : Confirm that observed effects (e.g., proliferation inhibition) are not due to cytotoxicity by washing out the compound and monitoring recovery .

- Cell-free extracts : Differentiate between direct enzyme inhibition (e.g., HMG-CoA reductase) and indirect regulatory mechanisms .

Advanced Research Questions

Q. How do researchers reconcile contradictory data on this compound's potency across cell types?

Methodological Answer: Discrepancies arise from variations in cell-specific sterol metabolism and LDL-receptor pathway regulation . For example:

- In human fibroblasts, this compound downregulates LDL-receptor activity at 0.625 µM, but Hep G2 cells require higher concentrations (5–20 µM) .

- Species-specific differences : Human arterial myocytes show greater sensitivity to antiproliferative effects compared to rat cells . Resolution Strategy: Use cross-cell-line validation and mechanistic studies (e.g., gene expression profiling) to identify regulatory pathways .

Q. What experimental evidence supports the selective mechanism of this compound in modulating cholesterol synthesis without affecting LDL receptors?

Methodological Answer:

- LDL-receptor binding assays demonstrate that this compound does not suppress receptor activity in arterial myocytes, unlike 27-hydroxycholesterol or 25-hydroxycholesterol .

- Transcriptional profiling : Compare sterol-regulatory element-binding protein (SREBP) pathways to confirm selective modulation . Key Finding: this compound’s unique amino group may disrupt cholesterol feedback loops independently of LDL-receptor regulation .

Q. How can researchers optimize experimental designs to study synergistic effects of this compound with other antiproliferative agents?

Methodological Answer:

- Combination index (CI) analysis : Use isobolograms or Chou-Talalay methods to quantify synergism (e.g., with statins like fluvastatin) .

- Dose-matrix experiments : Test varying concentrations of this compound and co-agents to identify non-linear interactions . Example: Corsini et al. (1996) demonstrated enhanced antiproliferative effects when combining fluvastatin with sterols .

Data Contradiction and Validation

Q. What statistical approaches are recommended for analyzing variability in this compound studies?

Methodological Answer:

- Error bars and significance testing : Use standard deviation/error and ANOVA/t-tests to compare dose-response data across replicates .

- Meta-analysis : Aggregate data from multiple studies (e.g., human vs. rat cells) to identify consensus mechanisms .

| Parameter | Human Myocytes | Rat Myocytes | Hep G2 Cells |

|---|---|---|---|

| IC₅₀ (Proliferation) | 2.5 µM | 5.0 µM | >20 µM |

| LDL-Receptor Suppression | No | No | Yes (at 20 µM) |

| Data synthesized from . |

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies?

Methodological Answer:

- Detailed protocols : Document sterol preparation (e.g., solvent, storage conditions) to avoid batch variability .

- Open-data practices : Share raw data (e.g., cholesterol synthesis rates) in supplementary materials or public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.